molecular formula C11H21NOSi B2559276 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone CAS No. 71634-52-1

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone

Cat. No.: B2559276
CAS No.: 71634-52-1
M. Wt: 211.38
InChI Key: SYIIKHCRDAGGQD-UHFFFAOYSA-N
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Description

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 4-vinyl-2-azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is carried out in solvents like acetonitrile or dimethylformamide (DMF) at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action for 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone primarily involves the stabilization of reactive intermediates through the steric hindrance provided by the TBDMS group. This steric protection prevents unwanted side reactions, allowing for selective transformations in multi-step syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is unique due to its balance of steric protection and reactivity, making it a versatile reagent in organic synthesis. Its stability under various conditions and compatibility with a wide range of functional groups further enhance its utility .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIKHCRDAGGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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